REACTION_CXSMILES
|
[CH:1](NC(C)C)(C)C.C([Li])CCC.CCCCCC.[CH3:19][Si:20]([CH2:23][C:24]([O:26][CH2:27][CH3:28])=[O:25])([CH3:22])[CH3:21].CI>C1COCC1>[CH3:19][Si:20]([CH3:22])([CH3:21])[CH:23]([CH3:1])[C:24]([O:26][CH2:27][CH3:28])=[O:25] |f:1.2|
|
Name
|
|
Quantity
|
21.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
butyl lithium hexane
|
Quantity
|
0.156 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li].CCCCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)CC(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to -78°
|
Type
|
WAIT
|
Details
|
After 30 minutes at -78°
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
ADDITION
|
Details
|
The residue was treated with hexane
|
Type
|
FILTRATION
|
Details
|
filtered under argon The hexane layer of the filtrate
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled in a small Vigreux column
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C(C(=O)OCC)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: CALCULATEDPERCENTYIELD | 44.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |